Q4IF0M6Rcm
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
CW-002 CATION is synthesized through a series of chemical reactions involving isoquinolinium diester compounds . The synthesis involves the adduction of L-cysteine to the central olefinic double bond of the compound . The reaction conditions typically include a buffered solution at pH 7.4 and a temperature of 37°C .
Industrial Production Methods
The industrial production of CW-002 CATION involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, ensuring that the final product meets the required standards for medical use .
Chemical Reactions Analysis
Types of Reactions
CW-002 CATION undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can also occur, although they are less common compared to oxidation.
Substitution: The compound can undergo substitution reactions, particularly involving the isoquinolinium diester moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Scientific Research Applications
CW-002 CATION has several scientific research applications, including:
Mechanism of Action
CW-002 CATION exerts its effects by binding to nicotinic acetylcholine receptors at the neuromuscular junction . This binding prevents acetylcholine from activating the receptors, leading to muscle relaxation . The compound is rapidly antagonized by L-cysteine, which binds to the central olefinic double bond and inactivates the molecule .
Comparison with Similar Compounds
CW-002 CATION is similar to other neuromuscular blocking agents such as gantacurium and CW-011 . it has a unique intermediate duration of action and is rapidly reversed by L-cysteine . This makes it particularly useful in surgical procedures where precise control of muscle relaxation is required .
List of Similar Compounds
Properties
CAS No. |
1246170-56-8 |
---|---|
Molecular Formula |
C52H68N2O12+2 |
Molecular Weight |
913.1 g/mol |
IUPAC Name |
bis[3-[(1R,2S)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] (E)-but-2-enedioate |
InChI |
InChI=1S/C52H68N2O12/c1-53(23-19-37-31-47(61-7)49(63-9)33-39(37)41(53)27-35-13-15-43(57-3)45(29-35)59-5)21-11-25-65-51(55)17-18-52(56)66-26-12-22-54(2)24-20-38-32-48(62-8)50(64-10)34-40(38)42(54)28-36-14-16-44(58-4)46(30-36)60-6/h13-18,29-34,41-42H,11-12,19-28H2,1-10H3/q+2/b18-17+/t41-,42-,53-,54-/m1/s1 |
InChI Key |
VAAOJRNWUCWLCQ-QZFJSFTMSA-N |
Isomeric SMILES |
C[N@+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCCOC(=O)/C=C/C(=O)OCCC[N@@+]4(CCC5=CC(=C(C=C5[C@H]4CC6=CC(=C(C=C6)OC)OC)OC)OC)C |
Canonical SMILES |
C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCCOC(=O)C=CC(=O)OCCC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C=C6)OC)OC)OC)OC)C |
Origin of Product |
United States |
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